Zervamicin iia
描述
Zervamicin IIA (ZrvIIA) is a 16-residue peptaibol antibiotic produced by the fungus Emericellopsis salmosynnemata. It belongs to a family of non-ribosomally synthesized peptides characterized by a high content of α-aminoisobutyric acid (Aib) residues, which confer helical stability and membrane permeability . Structural studies reveal that ZrvIIA adopts a mixed helical conformation, including segments of 310-helix, α-helix, and β-bend ribbon, enabling its insertion into lipid bilayers to form voltage-gated ion channels . Its hydrophobic and polar side chains are spatially segregated, facilitating self-assembly into transmembrane pores that disrupt ion homeostasis in target cells . ZrvIIA is part of a heterogeneous group of up to 11 zervamicin isoforms, with ZrvIIA and ZrvIIB being the predominant forms .
属性
CAS 编号 |
79395-86-1 |
|---|---|
分子式 |
C89H138N19O22+ |
分子量 |
1826.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-2-[[1-[(1R,2S)-2-carbamoyl-1-(1-hydroxy-3-phenylpropan-2-yl)pyrrolidin-1-ium-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C89H137N19O22/c1-19-47(5)67(98-71(117)61(94-50(8)111)39-52-42-93-57-30-25-24-29-56(52)57)77(123)96-59(33-35-66(91)115)72(118)101-86(11,12)81(127)100-68(48(6)20-2)78(124)99-69(49(7)110)79(125)105-85(9,10)80(126)97-60(37-46(3)4)74(120)103-88(15,16)82(128)106-43-54(112)40-62(106)75(121)95-58(32-34-65(90)114)73(119)102-87(13,14)83(129)107-44-55(113)41-63(107)76(122)104-89(17,18)84(130)108(36-26-31-64(108)70(92)116)53(45-109)38-51-27-22-21-23-28-51/h21-25,27-30,42,46-49,53-55,58-64,67-69,93,109-110,112-113H,19-20,26,31-41,43-45H2,1-18H3,(H17-,90,91,92,94,95,96,97,98,99,100,101,102,103,104,105,111,114,115,116,117,118,119,120,121,122,123,124,125,126,127)/p+1/t47-,48-,49+,53?,54+,55+,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,108+/m0/s1 |
InChI 键 |
DRBLMTOLAHVBGB-CKVKIVNWSA-O |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)[N@+]3(CCC[C@H]3C(=O)N)C(CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)[N+]3(CCCC3C(=O)N)C(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |
产品来源 |
United States |
准备方法
合成路线和反应条件
泽尔维霉素 IIa 的合成涉及使用固相肽合成 (SPPS) 对肽链进行逐步延长。该过程通常从 C 端开始,并向 N 端进行。 该合成中使用的关键试剂包括苯并三唑-1-氧基-三(二甲基氨基)磷鎓六氟磷酸盐 (BOP) 作为活化剂和二异丙基乙胺 (DIPEA) 作为碱 .
工业生产方法
泽尔维霉素 IIa 的工业生产可以通过在定义良好的合成培养基中发酵真菌Emericellopsis salmosynnemata来实现。 培养基富含稳定同位素,以生产同位素标记的泽尔维霉素 IIa,这对各种研究应用非常有用 .
化学反应分析
反应类型
泽尔维霉素 IIa 经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰肽以增强其稳定性和活性至关重要。
常用试剂和条件
泽尔维霉素 IIa 化学反应中常用的试剂包括氧化剂如过氧化氢用于氧化、还原剂如硼氢化钠用于还原以及亲核试剂用于取代反应。 这些反应通常在温和条件下进行,以保持肽的完整性 .
主要产物
从这些反应中形成的主要产物包括具有增强的抗菌活性和稳定性的修饰肽。 这些修饰可以导致开发具有改进药理特性的新型抗生素 .
科学研究应用
泽尔维霉素 IIa 具有广泛的科学研究应用:
化学: 用作研究肽-脂质相互作用和离子通道形成的模型化合物.
生物学: 研究其在破坏细菌细胞膜中的作用及其作为抗菌剂的潜力.
医学: 探索其在开发用于对抗耐抗生素细菌的新型抗生素中的潜在用途.
工业: 用于生产同位素标记肽以用于研究目的.
作用机制
泽尔维霉素 IIa 通过在靶细胞的脂质膜中形成离子通道来发挥其作用。这会破坏电化学平衡,导致细胞死亡。 该肽在接近双层/水界面时采用螺旋构象,并且桶状模型是首选的孔道组织 . 分子靶标包括细菌细胞膜的脂质双层,所涉及的途径与离子通透性和膜电位破坏有关 .
相似化合物的比较
Structural Features
Key Observations :
- Helical Conformation : ZrvIIA’s hybrid 310-/α-helix contrasts with Alamethicin’s continuous α-helix disrupted by a Pro14-induced kink . The kink in Alamethicin results in a 17–32° tilt in lipid bilayers, optimizing ion channel geometry .
- Gate Mechanisms : ZrvIIA’s Gln11 side chain acts as a dynamic gate for K+ transport, while Alamethicin relies on collective helix tilting for voltage-sensitive gating .
- Residue Heterogeneity : Unlike ZrvIIA (Aib-only), ZrvIIB contains a D-isovaline (D-Iva) substitution at position 1, reducing membrane selectivity .
Functional and Biophysical Properties
Key Observations :
- Ion Channel Dynamics: ZrvIIA forms stable, K+-selective pores, whereas Alamethicin exhibits non-selective, multiconductance states under voltage gradients .
- Synergistic Activity : Trichorzianin TA VII requires SDS micelles for pore formation, unlike ZrvIIA, which self-assembles in lipid bilayers .
常见问题
Q. What experimental methodologies are most effective for determining the three-dimensional structure of Zervamicin IIA?
To resolve Zervamicin IIA’s structure, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are primary techniques. For NMR, isotopic labeling (e.g., ¹³C/¹⁵N) of the peptide in lipid-mimetic environments can enhance resolution, particularly for helical regions . X-ray crystallography requires high-purity crystallization under conditions mimicking its native membrane interactions (e.g., lipid cubic phases). Cross-validation with circular dichroism (CD) spectroscopy is recommended to confirm secondary structure stability .
Q. How can researchers validate the antimicrobial activity of Zervamicin IIA against Gram-positive bacteria?
Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include controls for solvent effects (e.g., DMSO) and membrane integrity assays (e.g., propidium iodide uptake via flow cytometry) to correlate activity with membrane disruption. Replicate experiments across multiple bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) to assess spectrum breadth .
Advanced Research Questions
Q. How should contradictory data on Zervamicin IIA’s ion-channel selectivity be resolved?
Contradictions in ion selectivity (e.g., K⁺ vs. Cl⁻ permeability) may arise from experimental models (planar lipid bilayers vs. cell-based assays). Design experiments using voltage-clamp electrophysiology with synthetic lipid bilayers containing defined phospholipid ratios (e.g., 7:3 PE:PG). Compare results with cell-patch clamp data in E. coli protoplasts to contextualize biological relevance. Statistical meta-analysis of prior datasets can identify confounding variables (e.g., pH, temperature) .
Q. What strategies optimize the stability of Zervamicin IIA in physiological conditions for in vivo studies?
Incorporate pegylation or cyclization to reduce proteolytic degradation. Use mass spectrometry (LC-MS/MS) to monitor degradation products in serum stability assays. For in vivo pharmacokinetics, employ fluorescent labeling (e.g., FITC-Zervamicin IIA) with confocal imaging to track tissue distribution in murine models. Compare half-life data across buffer systems (PBS vs. simulated body fluid) to refine delivery formulations .
Q. How can researchers design experiments to distinguish Zervamicin IIA’s membrane-disruption mechanisms from pore-formation hypotheses?
Combine atomic force microscopy (AFM) for real-time visualization of membrane topography changes with fluorescence resonance energy transfer (FRET) assays using dual-labeled liposomes. Quantify lipid flip-flop rates via NBD-phospholipid assays. For pore-formation validation, conduct single-channel conductance measurements at varying peptide-to-lipid ratios. Contrast results with molecular dynamics simulations to reconcile empirical and theoretical models .
Methodological and Reproducibility Considerations
Q. What statistical approaches are critical for analyzing dose-response data in Zervamicin IIA toxicity assays?
Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., wild-type vs. resistant strains). For high-throughput data, employ machine learning pipelines (Python/R) to identify outliers or non-linear correlations .
Q. How should researchers address batch-to-batch variability in Zervamicin IIA synthesis?
Implement orthogonal purification methods (HPLC followed by MALDI-TOF validation) and document synthesis parameters (e.g., resin type, cleavage conditions) in metadata. Use principal component analysis (PCA) to correlate batch variability with bioactivity data. Share raw chromatograms and spectral data in supplementary materials to enhance reproducibility .
Data Interpretation and Knowledge Gaps
Q. What computational tools are recommended for predicting Zervamicin IIA’s interactions with bacterial membranes?
Use molecular docking (AutoDock Vina) with lipid bilayer models (e.g., CHARMM-GUI) to predict binding affinities. Validate with coarse-grained molecular dynamics (MARTINI force field) to simulate peptide insertion kinetics. Cross-reference predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of Zervamicin IIA?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for tissue penetration and protein binding. Use murine infection models with bioluminescent pathogens to non-invasively monitor bacterial load. Compare in vitro MICs with in vivo effective doses (ED₅₀) while controlling for immune system interactions .
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